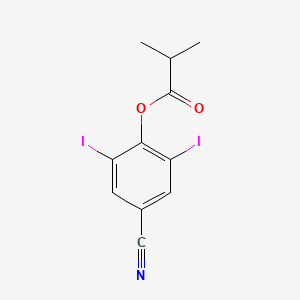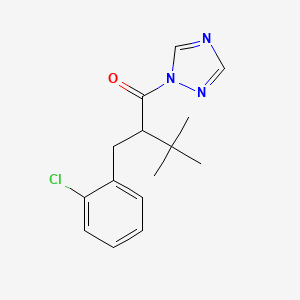
1H-1,2,4-Triazole, 1-(2-((2-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazole, 1-(2-((2-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with a 2-chlorophenylmethyl group and a 3,3-dimethyl-1-oxobutyl group, making it a unique and potentially valuable molecule in various scientific fields.
Méthodes De Préparation
The synthesis of 1H-1,2,4-Triazole, 1-(2-((2-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of hydrazine derivatives with carboxylic acids or their derivatives.
Introduction of the 2-chlorophenylmethyl group: This step often involves the use of chloromethylation reactions, where a chloromethyl group is introduced to the triazole ring.
Attachment of the 3,3-dimethyl-1-oxobutyl group: This can be done through acylation reactions, where an acyl group is introduced to the triazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Analyse Des Réactions Chimiques
1H-1,2,4-Triazole, 1-(2-((2-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1H-1,2,4-Triazole, 1-(2-((2-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a bioactive agent, with applications in the study of enzyme inhibition and receptor binding.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer, antifungal, and antibacterial activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of 1H-1,2,4-Triazole, 1-(2-((2-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and cellular responses .
Comparaison Avec Des Composés Similaires
1H-1,2,4-Triazole, 1-(2-((2-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- can be compared with other triazole derivatives, such as:
1H-1,2,4-Triazole, 1-(2-phenylmethyl)-: This compound lacks the 3,3-dimethyl-1-oxobutyl group, which may affect its biological activity and chemical reactivity.
1H-1,2,4-Triazole, 1-(2-(4-chlorophenyl)methyl)-: The presence of a 4-chlorophenyl group instead of a 2-chlorophenyl group can lead to differences in molecular interactions and biological effects.
1H-1,2,4-Triazole, 1-(2-(4-fluorophenyl)methyl)-: The substitution of a fluorine atom for a chlorine atom can influence the compound’s electronic properties and reactivity.
The unique combination of substituents in 1H-1,2,4-Triazole, 1-(2-((2-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
110577-51-0 |
|---|---|
Formule moléculaire |
C15H18ClN3O |
Poids moléculaire |
291.77 g/mol |
Nom IUPAC |
2-[(2-chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one |
InChI |
InChI=1S/C15H18ClN3O/c1-15(2,3)12(14(20)19-10-17-9-18-19)8-11-6-4-5-7-13(11)16/h4-7,9-10,12H,8H2,1-3H3 |
Clé InChI |
AMQNUFHYUFKCOF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(CC1=CC=CC=C1Cl)C(=O)N2C=NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


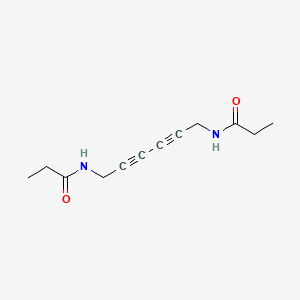
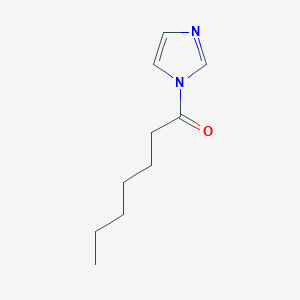
![8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro-](/img/structure/B14311621.png)
![{3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone](/img/structure/B14311624.png)

![5-Bromo-2-[(4-ethenylphenyl)methoxy]-1,3-dimethylbenzene](/img/structure/B14311630.png)

![4-[(2-Chloroethyl)(methyl)amino]-3-methylbenzaldehyde](/img/structure/B14311639.png)
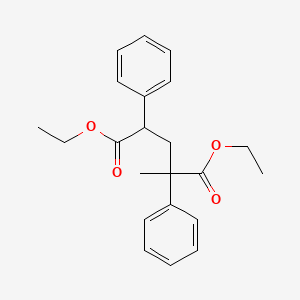
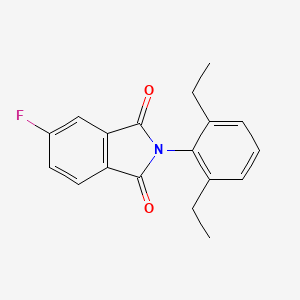
![Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]-](/img/structure/B14311651.png)
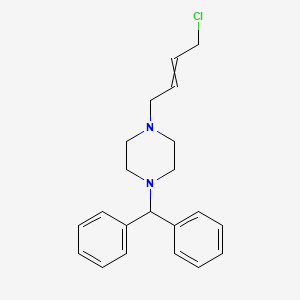
![2-Thiabicyclo[2.2.1]heptan-5-one](/img/structure/B14311664.png)
